6-methoxy-4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinoline 6-methoxy-4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinoline
Brand Name: Vulcanchem
CAS No.: 2549029-67-4
VCID: VC11837845
InChI: InChI=1S/C21H22N4O/c1-26-16-5-6-18-17(12-16)19(7-10-22-18)25-11-8-15-13-24(14-20(15)25)21-4-2-3-9-23-21/h2-7,9-10,12,15,20H,8,11,13-14H2,1H3
SMILES: COC1=CC2=C(C=CN=C2C=C1)N3CCC4C3CN(C4)C5=CC=CC=N5
Molecular Formula: C21H22N4O
Molecular Weight: 346.4 g/mol

6-methoxy-4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinoline

CAS No.: 2549029-67-4

Cat. No.: VC11837845

Molecular Formula: C21H22N4O

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

6-methoxy-4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinoline - 2549029-67-4

Specification

CAS No. 2549029-67-4
Molecular Formula C21H22N4O
Molecular Weight 346.4 g/mol
IUPAC Name 6-methoxy-4-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)quinoline
Standard InChI InChI=1S/C21H22N4O/c1-26-16-5-6-18-17(12-16)19(7-10-22-18)25-11-8-15-13-24(14-20(15)25)21-4-2-3-9-23-21/h2-7,9-10,12,15,20H,8,11,13-14H2,1H3
Standard InChI Key DLOJSTKNMZWAKR-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=CN=C2C=C1)N3CCC4C3CN(C4)C5=CC=CC=N5
Canonical SMILES COC1=CC2=C(C=CN=C2C=C1)N3CCC4C3CN(C4)C5=CC=CC=N5

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a quinoline backbone substituted at the 6-position with a methoxy group (OCH3-\text{OCH}_3) and at the 4-position with a bicyclic octahydropyrrolo[3,4-b]pyrrole system bearing a pyridin-2-yl group. Key structural attributes include:

  • Quinoline Core: A bicyclic aromatic system comprising a benzene ring fused to a pyridine ring, enabling π-π stacking interactions with biological targets.

  • Methoxy Group: Enhances solubility and modulates electronic properties through electron donation.

  • Pyrrolopyrrole-Pyridine Substituent: A saturated bicyclic amine system linked to a pyridine ring, contributing to three-dimensional complexity and hydrogen-bonding capabilities.

The IUPAC name, 6-methoxy-4-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)quinoline, reflects this intricate connectivity.

Table 1: Key Physicochemical Data

PropertyValue
CAS Number2549029-67-4
Molecular FormulaC21H22N4O\text{C}_{21}\text{H}_{22}\text{N}_4\text{O}
Molecular Weight346.4 g/mol
SMILES NotationCOC1=CC2=C(C=CN=C2C=C1)N3CCC4C3CN(C4)C5=CC=CC=N5
Topological Polar Surface Area64.9 Ų

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 6-methoxy-4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinoline involves multi-step organic transformations, though detailed protocols remain proprietary. Analogous quinoline derivatives are typically synthesized via:

  • Doebner-Miller Reaction: Condensation of aryl aldehydes with amino-containing precursors to form the quinoline core .

  • Palladium-Catalyzed Coupling: Introduction of the pyrrolopyrrole moiety via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling.

  • Post-Functionalization: Methoxy group installation via nucleophilic substitution or demethylation of protected intermediates .

Challenges in Synthesis

  • Stereochemical Control: The octahydropyrrolo[3,4-b]pyrrole system contains multiple stereocenters, necessitating asymmetric catalysis or chiral resolution.

  • Solubility Issues: The hydrophobic quinoline core requires polar aprotic solvents (e.g., DMF, DMSO) for reactivity .

Biological Activities and Mechanisms

Antibacterial Activity

Pharmacological Profile

ADME Predictions

Computational models (e.g., SwissADME) predict:

  • Absorption: Moderate oral bioavailability due to high molecular weight (>500 g/mol threshold violation).

  • Metabolism: Hepatic oxidation via CYP3A4, with potential drug-drug interactions.

  • Excretion: Primarily renal, with prolonged half-life due to lipophilicity.

Toxicity Considerations

  • hERG Inhibition Risk: The pyridine moiety may block potassium channels, warranting cardiac safety studies.

  • CYP Inhibition: Competitive inhibition of CYP2D6 is possible, necessitating dose adjustments in polypharmacy .

Comparative Analysis with Structural Analogs

Key Differentiators

  • Three-Dimensional Complexity: The octahydropyrrolo[3,4-b]pyrrole system provides conformational rigidity absent in simpler quinolines.

  • Dual Targeting: Combined quinoline (DNA interaction) and pyridine (kinase inhibition) pharmacophores enable multitarget engagement .

Future Directions

Research Priorities

  • In Vivo Efficacy Studies: Validate antitumor activity in xenograft models.

  • Derivatization: Introduce solubilizing groups (e.g., sulfonates) to improve pharmacokinetics.

  • Target Deconvolution: Use CRISPR-Cas9 screens to identify primary biological targets.

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